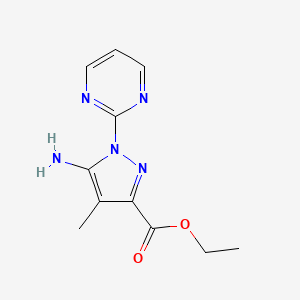![molecular formula C12H21NO6S B8385993 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid](/img/structure/B8385993.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid is a complex organic compound that features a tert-butoxycarbonyl group, an amino group, a cyclopropylmethanesulfonyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the cyclopropylmethanesulfonyl group:
Coupling with propionic acid: The protected amino group is then coupled with propionic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified sulfonyl derivatives.
Scientific Research Applications
®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid shares similarities with other amino acid derivatives and sulfonyl-containing compounds.
- Examples include ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-alanine and ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-glycine.
Uniqueness
- The presence of the cyclopropylmethanesulfonyl group distinguishes ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid from other similar compounds.
- Its unique structural features contribute to its specific chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C12H21NO6S |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
(2R)-3-(cyclopropylmethylsulfonyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)7-20(17,18)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
ULAWACKYHXHXIE-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)CC1CC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)CC1CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine](/img/structure/B8385927.png)


![2-n-Butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8385942.png)
![1-Chloro-1-[(2-chlorophen yl)hydrazono]-2-propanone](/img/structure/B8385959.png)

![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8385972.png)


![8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B8386004.png)
![2-[Methyl(3-phenylpropanoyl)amino]butanoic acid](/img/structure/B8386010.png)

